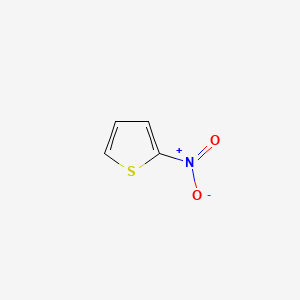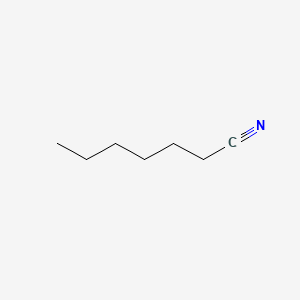
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Overview
Description
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, also known as 5-HMN, is a synthetic aromatic aldehyde that has numerous applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetonitrile. 5-HMN has been used in the synthesis of several compounds and has been studied for its potential use in the treatment of various diseases. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-HMN.
Scientific Research Applications
- Its unique structure makes it valuable for designing novel drugs or modifying existing ones. By introducing functional groups around the aldehyde and nitro moieties, scientists can explore new pharmacological properties .
- These compounds exhibit DNA-binding properties and have shown promise in cancer therapy. Their ability to selectively target cancer cells makes them an exciting area of research .
- Researchers explore its potential as a scaffold for designing environmentally friendly and effective crop protection agents .
- These heterocyclic compounds have diverse applications, including in medicinal chemistry and materials science .
Organic Synthesis and Pharmaceuticals
Pyrrolobenzodiazepines (PBDs)
Agrochemicals
Dyestuff and Colorants
Building Block for 5-Aryloxazoles
Advanced Battery Science
Mechanism of Action
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors like solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .
Action Environment
The environment in which a compound acts can greatly influence its efficacy and stability. Factors like temperature, pH, and the presence of other molecules can all affect how a compound behaves .
properties
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTULGYAZUWPSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301264 | |
| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | |
CAS RN |
58749-47-6 | |
| Record name | 58749-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the use of methionine in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?
A1: The research highlights the role of methionine in the selective hydrolysis of the 5th-position methoxy group in the intermediate compound, 4,5-dimethoxy-2-nitrobenzaldehyde [, ]. The researchers propose that methionine facilitates this reaction by forming a "multiple hydrogen bonded association complex" with the intermediate, directing the hydrolysis to the desired position []. This method offers a yield of 65% for 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde [].
Q2: How was the structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde confirmed in the study?
A2: The synthesized 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde was characterized using a combination of spectroscopic techniques, specifically ¹H-NMR, IR, and MS spectroscopy [, ]. These analyses provided data confirming the successful synthesis and the intended chemical structure of the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)